Heparin disaccharide I-A sodium
Description
Contextualization as a Heparin-Derived Oligosaccharide
Heparin is a member of the GAG family, characterized by repeating disaccharide units. researchgate.net These chains are structurally complex and heterogeneous, consisting of alternating sequences of a uronic acid (either L-iduronic acid or D-glucuronic acid) and D-glucosamine, with extensive and variable sulfation patterns. researchgate.net
To analyze the complex structure of heparin, it is often depolymerized into smaller, more manageable oligosaccharide units. This is typically achieved through enzymatic digestion using bacterial heparinases (also known as heparin lyases) derived from organisms like Flavobacterium heparinum. nih.govcpcbiotech.it These enzymes cleave specific glycosidic linkages within the heparin chain via a β-elimination mechanism. nih.gov A characteristic result of this enzymatic action is the formation of a double bond between carbons 4 and 5 of the uronic acid residue at the newly formed non-reducing end. galenmolecular.comiduron.co.uk This modified, unsaturated uronic acid is denoted as ΔUA. sigmaaldrich.com
Heparin Disaccharide I-A sodium salt is one of the specific unsaturated disaccharides produced from this enzymatic degradation. heparinanalysisproducts.com It is structurally defined as α-ΔUA(2S)-[1→4]-GlcNAc, consisting of a 2-O-sulfated unsaturated uronic acid linked to an N-acetylglucosamine residue. Its isolation and purification provide researchers with a homogenous standard for detailed biochemical and analytical studies.
Table 1: Chemical Properties of this compound Salt
| Property | Value |
|---|---|
| Systematic Name | α-4-deoxy-L-threo-hex-4-enopyranosyluronic acid-(2-sulfate)-(1→4)-N-acetyl-D-glucosamine, sodium salt |
| Abbreviation | ΔUA2S-GlcNAc |
| Molecular Formula | C₁₄H₁₈NNaO₁₄S |
| Molecular Weight | 495.34 g/mol |
Significance in Glycobiology and Glycomics
In the fields of glycobiology and glycomics, the analysis of constituent disaccharides is a cornerstone for deciphering the structure of complex carbohydrates like heparin and heparan sulfate (B86663). The precise composition and sequence of these disaccharide units, including their sulfation patterns, determine their biological functions, such as interactions with proteins. nih.gov
The analysis of heparin-derived disaccharides from biological sources, such as human serum, holds significant potential for disease diagnosis and prognosis. nih.gov this compound salt serves as an essential analytical standard in these investigations. heparinanalysisproducts.com Using techniques like high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), researchers can separate and quantify the individual disaccharides produced from the complete enzymatic digestion of a heparin or heparan sulfate sample. galenmolecular.comnih.gov By comparing the results to known standards like Disaccharide I-A, scientists can construct a "fingerprint" of the original polysaccharide, revealing its precise composition and the relative abundance of its structural motifs. galenmolecular.com This quantitative analysis is vital for the quality control of heparin-based drugs and for studying the changes in GAG structure in various physiological and pathological states. bohrium.com
Role as a Model Compound for Heparin Structure-Function Studies
The inherent structural heterogeneity of the full-length heparin polymer makes it challenging to attribute a specific biological activity to a single structural feature. To overcome this, researchers use structurally defined oligosaccharides, such as Heparin Disaccharide I-A, as model compounds to investigate specific molecular interactions.
By using a homogenous compound, scientists can probe the precise structural requirements for the binding of GAGs to various proteins, including growth factors, enzymes, and extracellular matrix components. This approach allows for the systematic study of how specific modifications—such as the 2-O-sulfate group on the uronic acid or the N-acetyl group on the glucosamine (B1671600) in Disaccharide I-A—contribute to binding affinity and specificity. These studies are fundamental to understanding the "sulfation code" that underlies the diverse biological activities of heparin and heparan sulfate. For instance, detailed analyses of how different disaccharide and oligosaccharide structures interact with proteins like antithrombin-III have been crucial in explaining heparin's anticoagulant activity. bohrium.com Using individual disaccharides as tools helps to isolate the contributions of specific sulfation patterns and sugar conformations to biological function, an endeavor that would be impossible using the complex mixture of the parent polymer.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound salt |
| Heparin |
| Glycosaminoglycan (GAG) |
| L-iduronic acid |
| D-glucuronic acid |
| D-glucosamine |
| N-acetyl-D-glucosamine |
| Heparan Sulfate |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
trisodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-5-acetamido-4,6-dihydroxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO17S2.3Na/c1-4(16)15-8-9(18)11(7(29-13(8)21)3-28-33(22,23)24)31-14-10(32-34(25,26)27)5(17)2-6(30-14)12(19)20;;;/h2,5,7-11,13-14,17-18,21H,3H2,1H3,(H,15,16)(H,19,20)(H,22,23,24)(H,25,26,27);;;/q;3*+1/p-3/t5-,7+,8+,9+,10+,11+,13?,14-;;;/m0.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWNGZNBPYOKPM-NYNVPWSXSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)COS(=O)(=O)[O-])OC2C(C(C=C(O2)C(=O)[O-])O)OS(=O)(=O)[O-])O.[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)COS(=O)(=O)[O-])O[C@H]2[C@@H]([C@H](C=C(O2)C(=O)[O-])O)OS(=O)(=O)[O-])O.[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18NNa3O17S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70463603 | |
| Record name | Heparin disaccharide I-A sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70463603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
605.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136098-00-5 | |
| Record name | Heparin disaccharide I-A sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70463603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Structural Characterization and Elucidation
Disaccharide Compositional Analysis
Compositional analysis identifies the fundamental building blocks of the disaccharide and the nature of their connection. This is typically achieved after heparin is broken down by specific enzymes called heparinases. biorxiv.org
Heparin disaccharide I-A is composed of two distinct monosaccharide units. psu.edu Methodologies such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the identity of these constituent parts. The two units are a modified uronic acid and an N-acetylated amino sugar. nih.govbrainly.com
| Component Unit | Chemical Name | Abbreviation | Description |
|---|---|---|---|
| Unsaturated Uronic Acid | 4-deoxy-α-L-threo-hex-4-enopyranosyluronic acid | ΔUA | A modified uronic acid residue formed at the non-reducing end as a result of enzymatic cleavage by heparinases. umc.brresearchgate.net |
| Amino Sugar | N-acetyl-D-glucosamine | GlcNAc | A derivative of glucose, where an acetyl group is attached to the nitrogen atom. psu.edu |
Within the parent heparin polymer, the repeating disaccharide units are connected by α(1→4) glycosidic bonds. nih.govumc.brnih.gov This specific linkage connects the anomeric carbon (C1) of the amino sugar to the C4 position of the uronic acid. The enzymatic cleavage that produces disaccharide I-A occurs at the α(1→4) linkage between a glucosamine (B1671600) residue and the subsequent uronic acid, leading to the formation of the characteristic unsaturated uronic acid at the non-reducing end. umc.br
The presence of a 4-deoxy-α-L-threo-hex-4-enopyranosyluronic acid (ΔUA) unit is a defining feature of heparin disaccharides generated by heparinase enzymes. researchgate.netnih.gov These enzymes act via a β-elimination mechanism, which results in the formation of a double bond between C4 and C5 of the uronic acid residue. umc.bracs.org This structural modification is significant because it introduces a chromophore that strongly absorbs ultraviolet light around 232 nm, a property widely used for the detection and quantification of these disaccharides in analytical chromatography. mit.edu The formation of the ΔUA structure means the original C5 stereochemistry of the uronic acid (which distinguishes between D-glucuronic acid and L-iduronic acid) is lost in the final disaccharide product. nih.gov
Sulfation Pattern Determination
The degree and position of sulfate (B86663) groups on the heparin chain are primary determinants of its biological function, dictating its interactions with a vast array of proteins. portlandpress.comresearchgate.net
Heparin disaccharide I-A is a disulfated unit. The specific locations of these sulfate esters are critical to its identity and have been determined through detailed analytical methods. The designation for this disaccharide is often written as ΔUA,2S-GlcNAc,6S, which explicitly details the sulfation pattern.
| Monosaccharide Unit | Position of Sulfation | Description |
|---|---|---|
| ΔUA (Unsaturated Uronic Acid) | C2-OH | A sulfate ester is present at the 2-position of the uronic acid ring (2-O-sulfation). nih.gov |
| GlcNAc (N-acetyl-D-glucosamine) | C6-OH | A sulfate ester is present at the 6-position of the N-acetylglucosamine ring (6-O-sulfation). wikipedia.org |
The N-acetyl group on the glucosamine unit is a key feature, distinguishing it from N-sulfated glucosamine residues that are also prevalent in heparin. psu.edu The total degree of sulfation for this disaccharide is two.
The specific sulfation pattern of heparin oligosaccharides creates distinct motifs that are recognized by various proteins, thereby regulating numerous biological processes. nih.gov While the most famous heparin motif is the specific pentasaccharide containing a rare 3-O-sulfated glucosamine required for high-affinity binding to Antithrombin and potent anticoagulant activity, other sulfation patterns are crucial for different functions. biorxiv.orgresearchgate.net
Furthermore, the presence of an N-acetylated glucosamine (GlcNAc) unit, as found in disaccharide I-A, is structurally significant. Heparin chains are known to have a domain structure, with highly sulfated, N-sulfated (NS) domains interspersed with less sulfated, N-acetylated (NA) domains. portlandpress.comoup.com These NA-domains, which contain GlcNAc residues like that in disaccharide I-A, often flank the highly sulfated regions and contribute to the structural variability necessary for specific protein recognition and the modulation of diverse biological activities, including cell signaling, inflammation, and angiogenesis. oup.commaastrichtuniversity.nl
Conformational Dynamics and Three-Dimensional Structure
Intra- and Intermolecular Interactions, including Hydrogen Bonding
The conformation of Heparin Disaccharide I-A Sodium Salt is stabilized by a network of non-covalent interactions. Intramolecular hydrogen bonds can form between the various functional groups of the disaccharide, including the hydroxyl, N-acetyl, carboxylate, and sulfate groups. These interactions play a role in defining the relative orientation of the two sugar rings and the preferred conformations of the side groups.
In aqueous solution, intermolecular hydrogen bonding with water molecules is extensive. researchgate.net The characterization of hydrogen bonds in glycans dissolved in water can be challenging due to the rapid exchange between hydroxyl groups and water. researchgate.net However, these interactions are critical to the solubility and hydrodynamic behavior of the molecule. The numerous sulfate and carboxylate groups act as strong hydrogen bond acceptors, structuring the surrounding water molecules and forming a hydration shell.
The potential for hydrogen bond formation in a related heparin disaccharide is significant, with a computed hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 20. nih.govnih.gov
| Interaction Type | Potential Participating Groups on Disaccharide I-A | Significance |
| Intramolecular H-Bonding | Hydroxyl (-OH), N-Acetyl (-NHCOCH₃), Carboxylate (-COO⁻), Sulfate (-SO₃⁻) | Stabilizes local conformation, influences glycosidic linkage angles. |
| Intermolecular H-Bonding | All polar groups interacting with water or other solute molecules. | Governs solubility, hydration, and interactions with biological macromolecules. |
| Ionic Interactions | Negatively charged sulfate and carboxylate groups with Na⁺ counterions. | Crucial for conformational stability and polyelectrolyte behavior. |
| van der Waals Forces | Nonpolar regions of the pyranose rings. | Contribute to the overall conformational energy landscape. |
Influence of Counterions on Conformation and Polyelectrolyte Behavior
As a highly charged anion, this compound Salt is classified as a polyelectrolyte. nih.gov Its behavior in solution is profoundly influenced by the presence of counterions, such as the sodium salt it is formulated with. Heparin possesses the highest negative charge density of any known biological macromolecule, a characteristic imparted by its high density of sulfate and carboxylate groups. researchgate.net
The sodium counterions are not diffusely distributed in the solution but are closely associated with the negatively charged groups of the disaccharide. These electrostatic interactions are fundamental to neutralizing the charge repulsion between the sulfate and carboxylate groups, which would otherwise favor a more extended conformation. Molecular dynamics simulations and DFT calculations on related heparin oligosaccharides show that sodium ions tend to coordinate with oxygen atoms from the sulfate and carboxylate groups, as well as with water molecules in the first hydration shell. nih.gov The distances between the negatively charged oxygen atoms and the sodium ions are typically around 2.2 Å for sulfate groups and 2.8 Å for carboxylate groups. nih.gov
The type of counterion can significantly affect the disaccharide's conformation. Studies have shown that changing the counterion from Na⁺ to Ca²⁺ can influence the geometry of the pyranose rings and the glycosidic linkage. nih.govacs.org Specifically, the presence of Ca²⁺ ions was found to increase the population of the ¹C₄ chair form of the 2-O-sulfated iduronic acid residue compared to Na⁺ ions. nih.govacs.org This demonstrates that the nature of the counterion can modulate the conformational equilibrium of the sugar rings.
| Counterion Property | Effect on Disaccharide Conformation and Behavior | Research Finding Summary |
| Ion Type (e.g., Na⁺ vs. Ca²⁺) | Alters pyranose ring geometry and glycosidic linkage conformation. | Divalent cations like Ca²⁺ can induce more significant conformational changes than monovalent cations like Na⁺. nih.govacs.org |
| Ion Concentration | Screens electrostatic repulsions between anionic groups. | Increasing ionic strength can alter the conformational equilibrium of the iduronic acid ring. researchgate.net |
| Coordination | Stabilizes the three-dimensional structure by neutralizing local charges. | Sodium ions coordinate with oxygen atoms of sulfate, carboxylate, and water molecules. nih.gov |
Helical Structures and Disaccharide Repeat Extension
While a single disaccharide unit does not form a helix, its conformational properties are the basis for the helical structure of the larger heparin polymer. The relatively defined geometry of the glycosidic linkages in heparin, combined with the repeating nature of the disaccharide units, leads to the formation of a helical polysaccharide chain. oup.comnih.gov
Chemical and Enzymatic Synthesis Strategies
De Novo Chemical Synthesis Methodologies
Purely chemical synthesis offers precise control over the structure of the target oligosaccharide, allowing for the creation of well-defined heparin disaccharides and larger fragments. However, these methods are often lengthy and complex, requiring intricate protecting group strategies.
Modular synthesis has emerged as a powerful strategy for the assembly of complex heparin-like oligosaccharides. This approach utilizes pre-synthesized building blocks, either monosaccharides or disaccharides, which can be sequentially coupled to construct the desired oligosaccharide chain. This method offers greater flexibility and efficiency compared to linear synthesis of the entire molecule from a single starting point.
One flexible assembly strategy employs monomeric building blocks to construct the oligosaccharide chain, maximizing adaptability. acs.org This method may involve the use of 1-hydroxyl glucosazido- and 1-thio uronic acid donors in a sequential glycosylation protocol. acs.org Another modular approach focuses on the use of a small number of selectively protected disaccharide building blocks that can be readily converted into glycosyl donors and acceptors. nih.gov This allows for the parallel combinatorial synthesis of a library of heparan sulfate (B86663) (HS) oligosaccharides, facilitating structure-activity relationship studies. nih.govacs.org For instance, a library of twelve different oligosaccharides was prepared using this disaccharide module strategy to investigate the structural requirements for inhibiting the protease BACE-1, which is relevant to Alzheimer's disease research. nih.gov
Key features of modular synthesis include:
Use of Building Blocks : Monomeric or disaccharide units with specific protecting groups are prepared in advance. acs.orgnih.gov
Sequential Assembly : These blocks are then coupled in a controlled, step-wise manner to build the target oligosaccharide. acs.org
Flexibility : The modular nature allows for the synthesis of a variety of different oligosaccharide sequences by combining different building blocks. acs.orgnih.gov
The choice of protecting groups is critical to the success of modular synthesis. Orthogonal protecting groups are often employed, allowing for the selective deprotection of one hydroxyl or amino group without affecting others, which is essential for controlled chain elongation and subsequent sulfation.
To accelerate the often lengthy process of chemical synthesis, researchers have developed methods to produce core disaccharide building blocks from readily available natural polysaccharides. nih.gov This approach significantly reduces the number of synthetic steps compared to building the disaccharides from monosaccharide precursors. nih.gov
This strategy involves the controlled depolymerization of natural heparin or heparan sulfate to yield disaccharide units, which are then chemically modified to create versatile building blocks for further synthesis. This method provides quicker access to key intermediates, which can then be used in modular synthesis approaches to generate libraries of diverse sulfated oligosaccharides. nih.gov The use of disaccharides as the minimal precursors has been shown to provide key intermediates in approximately half the number of steps compared to traditional strategies starting from monosaccharides. nih.gov
Research has shown that while some glycosyl donors with free sulfate groups, such as glycosyl imidates and thioglycosides, are not effective, others can be successfully employed. researchgate.netbohrium.com For example, activating 6-O-sulfated N-acetylgalactosamine (GalNAc) donors with specific participating groups at the C-2 position (like 2-NTroc or 2-O-acetyl) using an ortho-hexynylbenzoate group at the anomeric position can lead to the formation of β-glycosides in good yields. researchgate.netbohrium.com These findings indicate that the presence of a free sulfate group does not inherently prevent glycosylation, provided the right donor and activation conditions are used. researchgate.net The sulfate esters have been found to be stable during these glycosylation reactions and other common synthetic manipulations. researchgate.net
In glycosylation reactions involving free sulfate groups, the counterion to the negatively charged sulfate can play a crucial role. Studies have investigated the effect of different counterions, such as Na+, Li+, K+, Ba2+, and pyridinium, on the outcome of the glycosylation. bohrium.com
The results of these investigations have shown that sodium (Na+) and lithium (Li+) salt donors provide the desired glycosylation products in good yields. bohrium.comosaka-u.ac.jp It is proposed that the sodium ion can act as a form of protecting group for the free sulfate. bohrium.com The strong interaction between the sodium cation and the oxygen atoms of the sulfate group can shield the sulfate and prevent it from interfering with the glycosylation reaction. osaka-u.ac.jp This understanding allows for the successful synthesis of sulfated tetrasaccharides from disaccharide donors and acceptors with unprotected sulfate groups, further streamlining the synthesis of complex heparin-like molecules. bohrium.com
Table 1: Comparison of Chemical Synthesis Strategies
| Strategy | Description | Advantages | Disadvantages |
| Modular Synthesis | Uses pre-synthesized monomeric or disaccharide building blocks for sequential assembly. acs.orgnih.gov | High flexibility, efficient for creating libraries of oligosaccharides. acs.orgnih.gov | Requires careful planning of protecting group strategies. |
| Building Blocks from Polysaccharides | Derives core disaccharide units from the depolymerization of natural heparin/HS. nih.gov | Reduces the number of synthetic steps significantly. nih.gov | Dependent on the availability and purity of starting polysaccharides. |
| Glycosylation with Free Sulfates | Employs building blocks with unprotected sulfate groups in glycosylation reactions. researchgate.netbohrium.com | Simplifies synthesis by reducing protection/deprotection steps. researchgate.net | Reaction success is highly dependent on the choice of glycosyl donor and reaction conditions. researchgate.netbohrium.com |
| Sodium as a Protecting Group | Utilizes the sodium counterion to shield the free sulfate group during glycosylation. bohrium.comosaka-u.ac.jp | Enables the use of sulfated building blocks without explicit sulfate protection. bohrium.com | The protective effect may be specific to certain cations and reaction conditions. |
Enzymatic Derivatization and Depolymerization
Enzymatic methods provide a powerful alternative and complement to chemical synthesis for producing heparin disaccharides. These approaches utilize enzymes, particularly heparinases, to specifically cleave the heparin polysaccharide chain.
Heparinases, also known as heparin lyases, are a family of enzymes that degrade heparin and heparan sulfate. neb.comontosight.ai These enzymes cleave the glycosidic linkages between hexosamines and uronic acids through a β-eliminative cleavage mechanism. neb.comresearchgate.net This reaction results in the formation of a double bond between C4 and C5 of the uronic acid residue at the non-reducing end of the newly formed oligosaccharide. neb.com This unsaturated uronic acid product has a characteristic UV absorbance at 232 nm, which is often used to monitor the enzymatic reaction. neb.com
There are three main types of heparinases, each with distinct substrate specificities:
Heparinase I : Primarily cleaves highly sulfated regions of heparin and, to a lesser extent, heparan sulfate. neb.comnih.gov It specifically acts on linkages containing a 2-O-sulfated iduronic acid. nih.gov
Heparinase II : Exhibits broader substrate specificity and can cleave at linkages containing both 2-O-sulfated and non-sulfated uronic acids (both glucuronic and iduronic acid). neb.comnih.govnih.gov It can degrade both heparin and heparan sulfate. neb.comnih.gov
Heparinase III : Predominantly cleaves at linkages in less sulfated regions of heparan sulfate, specifically at glycosidic bonds containing a non-sulfated glucuronic acid. neb.comnih.govamsbio.com
The specificities of these enzymes allow for the controlled depolymerization of heparin to produce specific disaccharides, including Heparin Disaccharide I-A. For example, exhaustive digestion of heparin with a combination of heparinases I, II, and III can lead to its near-complete depolymerization into disaccharide units. neb.com The choice of heparinase or combination of heparinases is therefore critical for obtaining the desired disaccharide product.
Table 2: Specificity of Heparinases
| Heparinase | Primary Substrate | Cleavage Site | Main Products |
| Heparinase I | Highly sulfated Heparin/HS neb.comnih.gov | Linkages with 2-O-sulfated iduronic acid nih.gov | Mainly disaccharides |
| Heparinase II | Heparin and Heparan Sulfate neb.comnih.gov | Linkages with both sulfated and non-sulfated uronic acids nih.govnih.gov | Mainly disaccharides |
| Heparinase III | Heparan Sulfate neb.com | Linkages with glucuronic acid amsbio.com | Mainly disaccharides |
Production of Unsaturated Disaccharides from Heparin
The production of unsaturated heparin disaccharides, including Heparin disaccharide I-A sodium salt, is primarily achieved through the enzymatic depolymerization of heparin. nih.gov This process utilizes heparin lyase enzymes, also known as heparinases, which are typically isolated from the bacterium Flavobacterium heparinum. nih.goviduron.co.uk These enzymes cleave the glycosidic linkages within the heparin polysaccharide chain through a β-elimination mechanism. nih.gov
The enzymatic action specifically targets the linkage between a glucosamine (B1671600) and an adjacent uronic acid residue. This cleavage results in the formation of a characteristic C4-C5 double bond in the uronic acid at the new non-reducing end of the fragment. iduron.co.uk This modified uronic acid is referred to as a 4-deoxy-α-L-threo-hex-4-enopyranosyluronic acid (ΔUA). The presence of this double bond allows for spectrophotometric detection, as it absorbs light at a wavelength of 232 nm. iduron.co.uk
The complete digestion of heparin with a mixture of heparinases (I, II, and III) breaks the polysaccharide down into its constituent disaccharide units. nih.gov Following enzymatic digestion, the resulting mixture of unsaturated disaccharides is separated and purified. Common purification techniques include high-resolution gel filtration and ion-exchange chromatography, which separate the molecules based on size and charge, respectively. nih.goviduron.co.uk This process yields various individual disaccharide structures, which are valuable as standards for the structural analysis of heparin and low molecular weight heparins. heparinanalysisproducts.com
| Disaccharide Name | Abbreviation | Structure |
|---|---|---|
| Heparin disaccharide I-S | ΔU,2S-GlcNS,6S | ΔUA(2S)-GlcNS(6S) |
| Heparin disaccharide I-A | ΔU-GlcNAc,6S | ΔUA-GlcNAc(6S) |
| Heparin disaccharide II-S | ΔU,2S-GlcNS | ΔUA(2S)-GlcNS |
| Heparin disaccharide III-S | ΔU-GlcNS,6S | ΔUA-GlcNS(6S) |
| Heparin disaccharide IV-A | ΔU-GlcNAc | ΔUA-GlcNAc |
Controlled Enzymatic Digestion for Specific Fragment Generation
Controlled enzymatic digestion is a refined strategy used to generate specific heparin fragments of desired sizes, such as oligosaccharides, rather than completely degrading the polysaccharide into disaccharides. This control is achieved by carefully selecting the type of heparinase enzyme and managing reaction conditions like time. researchgate.net The three primary heparin lyases—heparinase I, II, and III—exhibit distinct substrate specificities, allowing for selective cleavage of the heparin chain. nih.govnih.gov
Heparinase I primarily cleaves linkages that are highly sulfated, specifically at the →4)-α-D-GlcNS6S(1→4)-α-L-IdoA2S(1→ linkage. nih.gov
Heparinase II has a broader specificity and can cleave at various linkages in both heparin and heparan sulfate, making it useful for digesting a wider range of structures. researchgate.netnih.gov
Heparinase III acts preferentially on linkages with lower sulfation, typically found in heparan sulfate. researchgate.net
By using a single enzyme or a specific combination under limited digest conditions, it is possible to produce a predictable mixture of larger oligosaccharide fragments. nih.gov For instance, using only heparinase II on certain heparin sequences can yield specific tetra- or hexasaccharides because the enzyme cannot cleave all available sites. nih.gov The resulting fragments from these partial digests can then be isolated and purified using methods like size-exclusion chromatography (SEC) to obtain pools of specific-sized oligosaccharides. researchgate.net This technique is critical for producing fragments larger than disaccharides, which are essential for studying the relationship between heparin structure and biological function. researchgate.net
| Enzyme | Primary Cleavage Site Specificity | Typical Substrate |
|---|---|---|
| Heparinase I | Highly sulfated regions, particularly GlcNS6S-IdoA2S | Heparin |
| Heparinase II | Broad specificity, cleaves at multiple linkages | Heparin and Heparan Sulfate |
| Heparinase III | Regions of low sulfation, particularly GlcNAc-GlcA | Heparan Sulfate |
Chemo-Enzymatic Synthesis of Oligosaccharides
Chemo-enzymatic synthesis represents a powerful alternative to degradation methods for producing structurally defined heparin and heparan sulfate (HS) oligosaccharides. nih.govnih.gov This approach mimics the natural biosynthetic pathway of heparin, building complex oligosaccharides from simpler precursor molecules in a controlled, stepwise manner. rsc.org Unlike purely chemical synthesis, which can be exceedingly complex and lengthy, the chemo-enzymatic method leverages the high specificity of enzymes to achieve efficient and precise modifications. nih.govnih.gov
The synthesis typically begins with a chemically synthesized disaccharide acceptor. acs.org A series of recombinant enzymes are then used sequentially to extend the polysaccharide chain and install sulfate groups at specific positions. The key classes of enzymes involved are:
Glycosyltransferases: These enzymes add monosaccharide units to the growing chain. nih.gov
C5-Epimerase: This enzyme converts D-glucuronic acid (GlcA) residues into L-iduronic acid (IdoA) residues within the chain. nih.gov
Sulfotransferases: A variety of these enzymes (e.g., N-sulfotransferases, 2-O-sulfotransferases, 6-O-sulfotransferases) add sulfate groups to specific hydroxyl or amino positions on the sugar rings. nih.govnih.gov
This method provides precise control over the length and sulfation pattern of the final oligosaccharide product. rsc.org It has been successfully used to generate extensive libraries of homogeneous HS and heparin oligosaccharides with defined structures. rsc.org The availability of these pure, structurally defined molecules is critical for investigating specific structure-activity relationships and understanding the precise molecular requirements for heparin's interactions with various proteins. nih.govrsc.org
| Enzyme Class | Function in Synthesis | Example |
|---|---|---|
| Glycosyltransferases | Elongate the polysaccharide backbone | EXT1/EXT2 |
| Epimerase | Convert uronic acid stereochemistry (GlcA to IdoA) | C5-epimerase |
| Sulfotransferases | Add sulfate groups at specific positions | N-sulfotransferase (NDST), 6-O-sulfotransferase (6-OST) |
Analytical Techniques for Structural and Compositional Analysis
Spectroscopic Methodologies
Spectroscopic methods are central to the detailed structural elucidation of heparin disaccharides. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide unparalleled insights into the molecular architecture of these compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most informative analytical techniques for the structural analysis of glycosaminoglycans (GAGs) like heparin and its constituent disaccharides. nih.govresearchgate.net It provides detailed information on the composition, linkage, and sulfation patterns of the molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely employed for this purpose. frontiersin.orgresearchgate.net
NMR spectroscopy is a powerful tool for determining the fundamental building blocks of heparin disaccharides. The anomeric region of the 1H-NMR spectrum, typically between 4.6 and 6.0 ppm, contains distinct signals from the anomeric protons of the saccharide residues, allowing for their identification and quantification. google.com
Two-dimensional Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, which correlates the chemical shifts of protons with their directly attached carbons, is particularly valuable. researchgate.net This technique provides the resolution needed to distinguish and quantify the different monosaccharide units, such as N-sulfated glucosamine (B1671600) (GlcNS), glucuronic acid (GlcA), and iduronic acid (IdoA). frontiersin.org The relative abundance of these residues can be accurately determined by integrating the corresponding cross-peaks in the HSQC spectrum. researchgate.netresearchgate.net Furthermore, advanced techniques like 1H-15N HSQC can definitively identify the type of uronic acid linked to the amino sugars. nih.gov The nature of the glycosidic bonds connecting the monosaccharide units, primarily the α1→4 linkage in heparin, can also be confirmed through detailed NMR analysis. nih.govumc.br
| Signal | Typical Chemical Shift (ppm) | Assignment |
|---|---|---|
| Heparin Signal 1 | 5.42 ± 0.03 | Anomeric proton of N-sulfated, 6-O-sulfated glucosamine linked to 2-O-sulfated iduronic acid (ANS,6S-I2S) |
| Heparin Signal 2 | 5.22 ± 0.03 | Anomeric proton of N-sulfated glucosamine (ANS) |
| Heparin Signal 3 | ~5.31 | Anomeric proton (H1) of 6-O-desulfated glucosamine |
| N-acetylated Glucosamine | ~2.05 | Methyl signal of N-acetylated glucosamine (COCH3) |
The biological activity of heparin is largely dictated by its specific sulfation pattern. NMR spectroscopy is exceptionally sensitive to the presence and location of sulfate (B86663) groups on the disaccharide backbone. nih.gov The addition of a sulfate group—whether at the 2-O position of the uronic acid or the N- and 6-O positions of the glucosamine—induces characteristic changes in the chemical shifts of adjacent proton and carbon nuclei. researchgate.netnih.govnih.gov
| Modification | Observed ¹H Chemical Shift Change |
|---|---|
| Sulfation at C6 of an S-glycoside analogue | 0.7 ppm downfield shift |
| Sulfation at C6 of an O-glycoside analogue | 0.4 ppm downfield shift |
Diffusion-Ordered Spectroscopy (DOSY) is a specialized NMR technique that distinguishes molecules based on their translational diffusion coefficients, which are directly related to their size and shape. nih.gov This method allows for the assessment of sample purity and heterogeneity by separating the NMR signals of components in a mixture according to their molecular size. nih.gov
In the context of heparin analysis, DOSY can provide a snapshot of the size distribution of oligosaccharides in a sample without the need for physical separation. nih.govnih.gov This is particularly useful for evaluating the purity of heparin disaccharide preparations and for identifying the presence of larger oligosaccharides or contaminants. nih.gov The technique offers a non-invasive way to analyze complex mixtures directly in the NMR tube. nih.gov
| Heparin Species | Approximate Diffusion Coefficient (m²/s) |
|---|---|
| Intact Heparin | ~4.5 x 10-11 |
| Partially Digested Heparin Fragments (at 1 hour) | 1.03 ± 0.02 x 10-10 |
NMR spectroscopy is an effective tool for monitoring the enzymatic depolymerization of heparin into smaller oligosaccharides and disaccharides in real-time. nih.gov The process, often carried out using enzymes like heparinase I, involves the cleavage of glycosidic linkages. This enzymatic action creates a distinctive Δ4,5-unsaturated uronic acid at the new non-reducing end of the cleaved fragment. nih.gov
This structural modification introduces a unique signal in the 1H-NMR spectrum, characterized by a multiplet downfield from the anomeric region, with peaks reported at chemical shifts of 5.973, 5.981, 5.990, and 5.998 ppm. nih.govnih.govresearchgate.net The emergence and growing intensity of this multiplet serve as a direct indicator of the reaction's progress. nih.govnih.gov When combined with DOSY, NMR can simultaneously track the reduction in the average size of the heparin molecules as they are broken down. nih.govresearchgate.net This allows for precise control over the depolymerization process, enabling researchers to halt the reaction at the optimal point to maximize the yield of a desired oligosaccharide, such as a specific disaccharide. nih.gov
Mass Spectrometry (MS) and Hyphenated Techniques
Mass spectrometry (MS) has become an indispensable tool for the structural characterization of heparin disaccharides. nih.gov The advent of soft ionization techniques, such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), has enabled the analysis of these complex and highly charged molecules with high sensitivity and accuracy. nih.govresearchgate.net
MS provides precise molecular weight information, and tandem MS (MS/MS) is employed to deduce structural details through controlled fragmentation. oup.comacs.org By analyzing the fragmentation patterns generated during collision-induced dissociation (CID), it is possible to determine the sequence of monosaccharides, locate sulfate groups, and differentiate between structural isomers. oup.comresearchgate.netnih.gov
To handle the complexity of heparin digests, MS is often coupled with high-resolution separation techniques in what are known as hyphenated techniques. nih.govnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and specific detection of mass spectrometry. nih.govnih.gov It is widely used for the comprehensive compositional profiling of all 12 major heparin/HS-derived disaccharides. oup.comnih.gov
Capillary Electrophoresis-Mass Spectrometry (CE-MS): CE offers excellent resolution for separating highly charged molecules like heparin disaccharides. nih.gov When coupled with MS, it provides a powerful platform for detailed structural analysis from very small sample volumes. nih.gov
These hyphenated methods enhance analytical resolution and provide a wealth of structural information in a single, integrated experiment. nih.govresearchgate.net
| Disaccharide Name/Abbreviation | Composition | Analysis Method |
|---|---|---|
| I-A (ΔU-GlcNAc) | Unsaturated Uronic Acid - N-acetylglucosamine | Distinguished directly by mass-to-charge ratio |
| IV-A (ΔU-GlcNAc6S) | Unsaturated Uronic Acid - N-acetylglucosamine-6-Sulfate | Distinguished directly by mass-to-charge ratio |
| I-S (ΔU2S-GlcNS6S) | Unsaturated 2-O-Sulfated Uronic Acid - N,6-di-Sulfated Glucosamine | Distinguished directly by mass-to-charge ratio |
| IV-H (ΔU-GlcNS) | Unsaturated Uronic Acid - N-Sulfated Glucosamine | Distinguished directly by mass-to-charge ratio |
| II-A / III-A | Isomeric Monosulfated Disaccharides | Differentiated by MS/MS fragmentation patterns |
| II-S / III-S / I-H | Isomeric Disulfated Disaccharides | Differentiated by MS/MS fragmentation patterns |
| II-H / III-H / IV-S | Isomeric Disulfated Disaccharides | Differentiated by MS/MS fragmentation patterns |
Chromatographic Separation Techniques
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.
High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. It is a highly improved form of column chromatography. Instead of a solvent being allowed to drip through a column under gravity, it is forced through under high pressures of up to 400 atmospheres. This makes it much faster and more efficient.
HPLC is widely used for the analysis of heparin-derived disaccharides. nih.gov The separation can be monitored using UV absorbance, particularly at 232 nm for unsaturated disaccharides generated by heparinase digestion. sigmaaldrich.comresearchgate.net For enhanced sensitivity, especially when analyzing small biological samples, fluorescence detection can be employed after derivatizing the disaccharides with a fluorescent tag. jst.go.jp
Strong Anion Exchange High-Performance Liquid Chromatography (SAX-HPLC) is a traditional and effective method for the separation of heparin and heparan sulfate-derived disaccharides and oligosaccharides. nih.govresearchgate.net This technique separates molecules based on their net negative charge. The stationary phase consists of a solid support with covalently attached positively charged functional groups. The negatively charged heparin disaccharides bind to the stationary phase and are eluted by increasing the concentration of a competing salt in the mobile phase. researchgate.netamericanlaboratory.com
SAX-HPLC can effectively separate disaccharides based on the number and position of their sulfate groups. researchgate.net For enhanced sensitivity, especially for small sample amounts, SAX-HPLC can be coupled with in-line fluorescence detection after labeling the disaccharides with a fluorophore. nih.gov Polymer-based SAX columns are often preferred over silica-based columns due to their improved stability, consistency of run times, and longer column life. researchgate.net
Table 2: Typical SAX-HPLC Operating Conditions
| Parameter | Setting |
| Column | Polymer-based Strong Anion Exchange (e.g., ProPac PA1) |
| Mobile Phase | Salt gradient (e.g., NaCl) in a buffered solution |
| Detection | UV absorbance at 232 nm or Fluorescence |
This interactive table outlines typical operating conditions for SAX-HPLC analysis of heparin disaccharides. nih.govresearchgate.net
Reversed-Phase Ion-Pair High-Performance Liquid Chromatography (RPIP-HPLC) is an increasingly popular and powerful method for the analysis of heparin and heparan sulfate disaccharides. nih.govresearchgate.net In this technique, a lipophilic ion-pairing reagent, such as tributylamine (B1682462) (TrBA) or hexylamine, is added to the mobile phase. nih.govacs.org This reagent forms a neutral ion pair with the negatively charged disaccharides, allowing them to be retained and separated on a hydrophobic reversed-phase column (e.g., C18). nih.govnih.gov
RPIP-HPLC offers excellent separation of heparin/HS disaccharides and is highly compatible with online ESI-MS detection when volatile ion-pairing reagents are used. nih.govnih.gov This hyphenated technique, RPIP-HPLC-MS, provides both retention time and mass information, enabling unambiguous identification of each disaccharide. nih.gov The separation can resolve even subtle structural differences, such as the α- and β-anomeric forms of some disaccharides. nih.gov
Table 3: Common Ion-Pairing Reagents in RPIP-HPLC
| Reagent | Abbreviation |
| Tributylamine | TrBA |
| Hexylamine | HXA |
| Tetrabutylammonium bisulfate | - |
This interactive table lists common ion-pairing reagents used in the RPIP-HPLC analysis of heparin disaccharides. sigmaaldrich.comnih.govacs.org
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages in terms of resolution, speed, and sensitivity for the analysis of heparin disaccharides. A common approach is Reverse-Phase Ion-Pairing (RPIP) UPLC coupled with mass spectrometry (MS). nih.govresearchgate.net This technique utilizes a sub-2 µm particle column, such as an Acquity UPLC BEH C18 column, to achieve high-efficiency separations. nih.govresearchgate.net
The mobile phase typically consists of an ion-pairing agent, like tributylamine (TrBA), in an ammonium (B1175870) acetate (B1210297) buffer, with an organic modifier such as acetonitrile. researchgate.net This setup allows for the separation of the highly polar and anionic heparin disaccharides on a reverse-phase column. Detection is often performed using electrospray ionization mass spectrometry (ESI-MS), which provides both retention time and mass-to-charge ratio information, enabling the identification and quantification of individual disaccharides. nih.govnih.govacs.org To enhance sensitivity, especially for low-abundance disaccharides, pre-column derivatization with a fluorescent tag like 2-aminoacridone (B130535) (AMAC) can be employed, followed by fluorescence or MS detection. nih.gov
A typical RPIP-UPLC-MS method can baseline-separate the eight major heparin/heparan sulfate (HS) disaccharides. The elution order is influenced by the degree of sulfation and the specific isomerism of the disaccharides.
Table 1: Representative Retention Times of Heparin/HS Disaccharides by RPIP-UPLC-MS
| Disaccharide | Abbreviation | Retention Time (min) | [M-H]- (m/z) |
|---|---|---|---|
| ΔUA-GlcNAc | 0S | 5.2 | 378.1 |
| ΔUA-GlcNS | NS | 6.8 | 416.1 |
| ΔUA-GlcNAc6S | 6S | 7.5 | 458.1 |
| ΔUA2S-GlcNAc | 2S | 8.1 | 458.1 |
| ΔUA-GlcNS6S | NS6S | 9.5 | 498.0 |
| ΔUA2S-GlcNS | Heparin disaccharide I-A | 10.2 | 498.0 |
| ΔUA2S-GlcNAc6S | 2S6S | 11.0 | 538.0 |
| ΔUA2S-GlcNS6S | TriS | 12.5 | 577.9 |
Gel Permeation Chromatography (GPC)
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a fundamental technique for determining the molecular weight distribution of heparin and its fragments. researchgate.net This method separates molecules based on their hydrodynamic volume in solution. Larger molecules are excluded from the pores of the stationary phase and elute earlier, while smaller molecules penetrate the pores to varying extents and have longer retention times.
For heparin analysis, GPC systems are typically equipped with a refractive index (RI) detector. researchgate.net The mobile phase is usually an aqueous salt solution, such as 0.1 M sodium nitrate, to minimize ionic interactions between the highly charged heparin molecules and the column matrix. nih.gov Calibration of the GPC system is crucial for accurate molecular weight determination and is often performed using well-characterized heparin oligosaccharide standards of known molecular weights. nih.govnih.gov
Table 2: Example of GPC Calibration Data for Heparin Oligosaccharides
| Heparin Oligosaccharide Standard | Degree of Polymerization (dp) | Molecular Weight (Da) | Elution Volume (mL) |
|---|---|---|---|
| Disaccharide | dp2 | ~600 | 15.5 |
| Tetrasaccharide | dp4 | ~1200 | 14.2 |
| Hexasaccharide | dp6 | ~1800 | 13.5 |
| Octasaccharide | dp8 | ~2400 | 12.9 |
| Decasaccharide | dp10 | ~3000 | 12.4 |
Electrophoretic Methods
Electrophoretic techniques are powerful tools for the analysis of charged molecules like heparin disaccharides, offering high resolution based on charge and size.
Polyacrylamide Gel Electrophoresis (PAGE)
Polyacrylamide Gel Electrophoresis (PAGE) is a widely used technique for the separation of heparin-derived oligosaccharides based on their molecular size and charge. researchgate.net Gradient PAGE, where the acrylamide (B121943) concentration increases down the gel, can effectively resolve a wide range of oligosaccharide sizes. nih.gov Following electrophoresis, the separated bands are visualized by staining with cationic dyes such as Alcian blue or fluorescent stains like tris(2,2'-bipyridine) ruthenium (II) (Rubipy). nih.gov
The migration distance of an oligosaccharide in a PAGE gel is inversely proportional to the logarithm of its molecular weight. stackexchange.com By running a series of known molecular weight standards, a calibration curve can be constructed to estimate the size of unknown heparin fragments. bio-rad.comthermofisher.com
Table 3: Relationship between Migration Distance and Molecular Weight of Heparin Oligosaccharides in PAGE
| Degree of Polymerization (dp) | Approximate Molecular Weight (Da) | Relative Migration Distance (Rf) | Log(MW) |
|---|---|---|---|
| 2 | 600 | 0.85 | 2.78 |
| 4 | 1200 | 0.65 | 3.08 |
| 6 | 1800 | 0.50 | 3.26 |
| 8 | 2400 | 0.40 | 3.38 |
| 10 | 3000 | 0.32 | 3.48 |
Capillary Electrophoresis (CE) for Disaccharide Composition
Capillary Electrophoresis (CE) is a high-resolution separation technique that is exceptionally well-suited for the compositional analysis of heparin disaccharides. researchgate.netnih.gov In CE, charged molecules migrate in a narrow-bore capillary under the influence of a high electric field. The separation is based on differences in the charge-to-mass ratio of the analytes. usp.orgsciex.com
For heparin disaccharide analysis, separations are typically performed in reverse polarity mode using a low pH buffer, such as 15 mM phosphate (B84403) buffer at pH 3.5. researchgate.net Under these conditions, the highly sulfated disaccharides migrate faster towards the anode. This method can separate all twelve of the common heparin-derived disaccharides in a single run. researchgate.net Detection is commonly achieved by UV absorbance at 232 nm, which is characteristic of the unsaturated uronic acid formed at the non-reducing end of the disaccharide after enzymatic digestion. nih.gov To increase sensitivity, laser-induced fluorescence (LIF) detection can be used following derivatization with a fluorescent tag like 2-aminoacridone (AMAC). springernature.comresearchgate.netresearchgate.net
Table 4: Representative Migration Times of Heparin Disaccharide Standards by Capillary Electrophoresis
| Disaccharide | Abbreviation | Migration Time (min) |
|---|---|---|
| ΔUA2S-GlcNS6S | TriS | 8.5 |
| ΔUA2S-GlcNAc6S | 2S6S | 9.2 |
| ΔUA2S-GlcNS | Heparin disaccharide I-A | 10.1 |
| ΔUA-GlcNS6S | NS6S | 10.8 |
| ΔUA2S-GlcNAc | 2S | 11.5 |
| ΔUA-GlcNAc6S | 6S | 12.3 |
| ΔUA-GlcNS | NS | 13.5 |
| ΔUA-GlcNAc | 0S | 14.8 |
Integrated Analytical Strategies for Complex Glycosaminoglycan Structures
Due to the inherent complexity and heterogeneity of glycosaminoglycans, no single analytical technique can provide a complete structural characterization. oup.com Therefore, integrated analytical strategies that combine the strengths of multiple orthogonal techniques are essential for a comprehensive understanding of GAG structures. nih.govnih.govoup.com
An example of such a strategy is the combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Capillary Electrophoresis (CE). researchgate.netoup.comspringernature.com NMR provides detailed information about the monosaccharide composition, sulfation patterns, and linkages between adjacent sugar units. nih.gov CE, on the other hand, offers high-resolution separation and quantification of the disaccharide components after enzymatic digestion. oup.com By integrating the datasets from both techniques, a more complete sequence of an oligosaccharide can be deduced. researchgate.netoup.comspringernature.com
Similarly, hyphenated techniques like LC-MS/MS provide a powerful tool for both separation and structural elucidation. The liquid chromatography step separates the complex mixture of GAG fragments, and the tandem mass spectrometry provides fragmentation data that can be used to determine the sequence and sulfation sites of the oligosaccharides. By combining data from enzymatic digestions, chromatographic separations, electrophoretic profiling, and spectroscopic analysis, a detailed picture of the structure of complex GAGs like heparin can be constructed. oup.comoup.com
Mechanistic Investigations of Biomolecular Interactions
Protein-Carbohydrate Interaction Dynamics
The dynamics of how proteins recognize and bind to Heparin Disaccharide I-A Sodium Salt are governed by the precise three-dimensional presentation of its functional groups.
The identification of specific binding sites on proteins for heparin and its derivatives is crucial for understanding their biological functions. While extensive research has focused on larger heparin fragments, the principles of recognition can be applied to disaccharide units. The interaction is primarily with positively charged amino acid residues on the protein surface. nih.gov
Studies involving libraries of heparin-derived oligosaccharides, which would include structures similar to Heparin Disaccharide I-A, have been used to map the binding sites on various proteins, such as the Neisseria meningitidis adhesin A (NHBA) protein. researchgate.net In such studies, the binding of individual disaccharides can be assessed, revealing the minimal structural requirements for protein recognition. For NHBA, this compound Salt has been shown to be a binding component. researchgate.net The binding is typically defined by a positive interaction if the average fluorescence intensity in a glycan array is significantly above the background. researchgate.net
Table 1: Interaction of this compound Salt with NHBA Protein
| Glycan | Structure | Binds to NHBA Protein |
|---|---|---|
| This compound salt | α-ΔUA-2S-[1→4]-GlcNAc-6S | Yes |
This table indicates a positive binding interaction between this compound Salt and the Neisseria meningitidis adhesin A (NHBA) protein, as determined by glycan array analysis. researchgate.net
For instance, in the activation of fibroblast growth factors (FGFs), heparin-like molecules facilitate the dimerization of FGF receptors (FGFRs). elsevierpure.comnih.govdrugs.com While larger oligosaccharides are typically required for this, the fundamental interactions involve specific contacts between the sulfate (B86663) and carboxyl groups of the heparin fragment and amino acid residues on both the FGF and FGFR. science.gov A sulfated disaccharide can functionally imitate heparin by enhancing the affinity between FGF and its receptor. elsevierpure.com The mechanism involves the disaccharide binding to both the growth factor and its receptor, thereby stabilizing the signaling complex. elsevierpure.com
The sequence of monosaccharides and their sulfation patterns are critical for specific protein recognition. nih.gov this compound Salt is defined by its specific sequence: a 2-O-sulfated unsaturated uronic acid (ΔUA2S) linked to a 6-O-sulfated N-acetylglucosamine (GlcNAc6S). nih.govumc.br
The presence of the N-acetyl group on the glucosamine (B1671600) residue, as opposed to the N-sulfo group found in the more common heparin disaccharide I-S, alters its interaction profile. nih.govsigmaaldrich.com The N-acetyl group can be involved in hydrogen bonding and van der Waals interactions, providing a different mode of recognition compared to the electrostatic repulsion or attraction of an N-sulfo group. nih.gov
Research has shown that the 2-O-sulfation of the uronic acid and the 6-O-sulfation of the glucosamine are both important for the binding of various proteins. umc.brnih.gov For example, studies on the Na+/Ca2+ exchanger have indicated that unsaturated disaccharides derived from heparin, which would include the structural motif of Heparin Disaccharide I-A, are active in modulating its function, a role not shared by disaccharides from other glycosaminoglycans like chondroitin (B13769445) sulfate. nih.govresearchgate.net This highlights the importance of the specific heparin disaccharide structure.
Electrostatic Contributions to Binding Affinity
The highly anionic nature of this compound Salt, due to its sulfate and carboxyl groups, means that electrostatic interactions play a dominant role in its binding to proteins.
The high negative charge density of heparin is a key determinant of its interaction with a vast number of proteins. nih.govnih.gov The specific placement of sulfate groups on Heparin Disaccharide I-A (at the 2-O position of the uronic acid and the 6-O position of the glucosamine) creates a distinct electrostatic potential surface that is recognized by complementary positively charged regions on target proteins. nih.govnih.gov
The interaction is not merely a non-specific electrostatic attraction; the precise geometry of the sulfate groups is crucial for high-affinity binding. nih.gov The binding of heparin to proteins is sensitive to pH and salt concentration, which modulate the electrostatic interactions. researchgate.netnih.gov At acidic pH, increased protonation of protein residues can enhance binding, while high salt concentrations can shield the electrostatic charges and weaken the interaction. researchgate.netnih.gov
Table 2: Key Functional Groups of Heparin Disaccharide I-A and Their Potential Interactions
| Functional Group | Position | Potential Interaction Type |
|---|---|---|
| Carboxyl | Uronic Acid | Electrostatic, Hydrogen Bonding |
| 2-O-Sulfate | Uronic Acid | Electrostatic, Hydrogen Bonding |
| N-Acetyl | Glucosamine | Hydrogen Bonding, van der Waals |
| 6-O-Sulfate | Glucosamine | Electrostatic, Hydrogen Bonding |
This table outlines the primary functional groups of Heparin Disaccharide I-A and the types of non-covalent interactions they are likely to participate in during protein binding.
The binding of a highly charged molecule like this compound Salt to a protein is often accompanied by the release of counterions, such as sodium ions, from both the disaccharide and the protein surface. escholarship.org This release of counterions into the bulk solvent leads to a significant increase in entropy, which is a major thermodynamic driving force for the binding event. escholarship.org
NMR studies on heparin and its derivatives have demonstrated that the addition of other cations can displace sodium ions from the heparin molecule, indicating a dynamic equilibrium of counterions. nih.gov When a protein with positively charged residues approaches the heparin disaccharide, these protein residues effectively compete with and displace the condensed sodium ions. nih.gov The magnitude of this entropic contribution to the binding affinity is related to the number of counterions released. escholarship.org
Conformational Changes Induced by Binding Events
The interaction between heparin disaccharides and proteins is a dynamic process that often involves significant conformational adjustments in both the saccharide and the protein. A key element in the structural flexibility of heparin-like glycosaminoglycans is the iduronic acid (IdoA) residue, which can exist in equilibrium between different conformations, most notably the 1C4 chair and the 2S0 skew-boat forms. nih.gov The specific conformation adopted by an IdoA residue can be influenced by the sulfation pattern of adjacent residues and external factors like ionic strength. nih.gov
The binding of a heparin oligosaccharide to a protein can shift this conformational equilibrium, favoring the form that provides the most effective docking of the disaccharide's anionic groups with the protein's basic residues. nih.gov This "plasticity" of the IdoA residues is crucial for the specific and high-affinity interactions that underpin many biological activities. nih.gov For instance, in the well-studied interaction between heparin and antithrombin (AT), the IdoA2S residue within the specific pentasaccharide binding sequence assumes the 2S0 conformation upon binding to the protein. nih.gov This induced fit is thought to be driven by the 2-O-sulfate group of the iduronic acid, which helps to optimize the alignment of other parts of the saccharide with basic amino acids on the protein surface. nih.gov
Research on heparin octasaccharides has further demonstrated that heparin-binding proteins can influence the conformational equilibrium of iduronic acid residues, selecting the conformation that best fits the complex. nih.gov This can even lead to a complete reversal of the preferred conformation that the iduronic acid residue adopts in its free state in solution. nih.gov These binding-induced conformational changes are not just localized to the saccharide; the protein partner also undergoes structural adjustments. For example, the interaction of heparin with AT induces a conformational change in the protein's reactive center loop, which is essential for its anticoagulant activity. nih.gov The binding of the saccharide stabilizes the active conformation of AT, making its binding residues more available to form ionic interactions with the heparin molecule. nih.gov
Modulation of Cellular Processes by Disaccharide-Protein Interactions
Heparin disaccharides, through their interactions with a wide array of proteins, can significantly modulate a variety of cellular processes. These interactions are fundamental to the regulation of cell signaling, immune responses, and tissue homeostasis. The highly sulfated and negatively charged nature of these molecules allows them to bind to numerous heparin-binding proteins, influencing their activity and function. nih.govescholarship.org
Regulation of Growth Factor and Cytokine Activity
Heparin disaccharides play a critical role in modulating the activity of heparin-binding growth factors and cytokines, which are key signaling molecules in cell proliferation, differentiation, and inflammation. nih.govnih.gov Heparan sulfate proteoglycans (HSPGs), which are structurally related to heparin, are known to function as cofactors in signaling pathways for morphogens and growth factors. nih.gov They can control the tissue distribution of these secreted molecules, creating concentration gradients that are essential for embryonic development. nih.gov
The interaction of heparin-like molecules with fibroblast growth factors (FGFs) is a well-established example of this regulatory function. psu.eduucdavis.edu Heparin and its fragments can bind to FGFs, protecting them from degradation, localizing their concentration, and promoting their interaction with high-affinity cell surface receptors. psu.edunih.gov This interaction is crucial for FGF-induced signal transduction, which is vital for processes like angiogenesis. psu.edu Studies with libraries of heparin-derived octasaccharides have shown that specific sulfation patterns are required for high-affinity binding to different FGFs, such as FGF-2 and FGF-10. ucdavis.edu
In the context of the immune system, specific heparin disaccharides have been shown to regulate the secretion of pro-inflammatory cytokines. psu.edunih.govnih.gov For instance, a trisulfated disaccharide (3S-DS) can down-regulate the activity of the transcription factor NF-κB, leading to a reduction in the secretion of tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ) by activated T cells. psu.edunih.gov This anti-inflammatory effect is structurally specific, as a monosulfated disaccharide did not show the same activity. nih.gov Furthermore, certain heparin and heparan sulfate-derived disaccharides can suppress the spontaneous and TNF-α-induced secretion of interleukin-8 (IL-8) and interleukin-1β (IL-1β) from intestinal epithelial cells, suggesting a potential role in modulating mucosal immunity. nih.gov This regulation appears to occur at a post-transcriptional level and may be mediated by a receptor-based mechanism. nih.gov
Interactions with Enzymes and Other Effector Proteins
The biological effects of heparin disaccharides extend to their interactions with various enzymes and other effector proteins, thereby influencing a range of physiological pathways. umc.br One notable example is the interaction with the Na+/Ca2+ exchanger (NCX), a key protein in maintaining calcium homeostasis in cells. nih.gov Certain heparin and heparan sulfate disaccharides, characterized by an unsaturated uronic acid at the non-reducing end and a 1→4 glycosidic linkage, have been found to reduce cytosolic calcium levels in smooth muscle cell lines. nih.gov These disaccharides are believed to act on the NCX, promoting the extrusion of calcium from the cell. nih.gov Binding experiments and circular dichroism analysis have shown that these disaccharides interact with the exchanger inhibitor peptide region of the NCX. nih.gov
The activity of these disaccharides is inversely correlated with their molecular weight, with smaller, N-acetylated disaccharides showing higher efficacy than larger, trisulfated ones. nih.gov This suggests that specific structural features are critical for this interaction. The table below summarizes the effective concentrations (ED50) for calcium reduction by different disaccharides.
| Disaccharide | Molecular Weight (Da) | ED50 (µM) |
|---|---|---|
| N-acetylated disaccharide (from heparan sulfate) | 430 | 88 |
| Trisulfated disaccharide (from heparin) | 650 | 250 |
In addition to ion exchangers, heparin disaccharides can modulate the activity of signaling proteins involved in cell migration and adhesion. For example, a trisulfated disaccharide has been shown to inhibit the migration of T cells induced by the chemokine CXCL12. nih.gov This inhibition is associated with a decrease in the phosphorylation of Pyk2, a tyrosine kinase involved in cell signaling, without affecting the CXCL12 receptor, CXCR4. nih.gov
Impact on Cell-Matrix and Cell-Cell Interactions
Heparin and its disaccharide components can significantly influence the interactions between cells and their surrounding extracellular matrix (ECM), as well as interactions between cells themselves. nih.gov These interactions are crucial for cell adhesion, migration, and differentiation. Heparin has been shown to disrupt cell-matrix adhesion, which can have profound effects on cellular behavior. nih.gov For instance, in mesenchymal progenitor cells, heparin treatment can promote adipogenic (fat cell) differentiation by altering cell morphology and adhesion characteristics, leading to cell rounding and aggregation. nih.gov
This effect is thought to be mediated by heparin's interference with the formation of focal adhesions, which are protein complexes that link the cell's cytoskeleton to the ECM. nih.gov Heparin can counteract the inhibitory effect of fibronectin, a major ECM protein, on adipogenesis and has been shown to decrease the phosphorylation of focal adhesion kinase (FAK) and paxillin, two key components of focal adhesions. nih.gov The disruption of cell-ECM interactions by heparin is not a long-term effect but can be observed within hours of treatment. nih.gov
The ability of heparin to modulate cell-matrix interactions is also relevant in the context of T cell function. A trisulfated heparin disaccharide can inhibit the adhesion of T cells to fibronectin that is induced by the chemokine CXCL12. nih.gov Interestingly, this same disaccharide can, on its own, induce T cell adhesion to fibronectin, which is accompanied by the phosphorylation of the signaling protein Pyk2. nih.gov This dual activity highlights the complex and context-dependent manner in which heparin disaccharides can regulate cell adhesion.
Induction of Liquid-Liquid Phase Separation (LLPS) by Disaccharides
Recent research has indicated that heparin disaccharides can participate in the process of liquid-liquid phase separation (LLPS), a phenomenon where biomolecules in a solution demix to form condensed, liquid-like droplets. LLPS is increasingly recognized as a fundamental mechanism for organizing cellular components and regulating biochemical reactions.
Heparin disaccharide I-H sodium salt has been specifically used as a negatively charged, bivalent compound to investigate its ability to induce LLPS. sigmaaldrich.com The interaction between the negatively charged disaccharide and positively charged regions on proteins can drive the co-assembly of these molecules into phase-separated condensates. This process is often dependent on the concentration of the interacting partners and can be influenced by factors such as salt concentration. nih.gov
An example of this is the interaction between the chemokine CCL5 and heparin. nih.gov CCL5 and heparin can undergo LLPS to form liquid-like droplets. This process is dynamic, with smaller droplets fusing to form larger ones over time. nih.gov The formation of these droplets is sensitive to salt concentration, with high salt levels attenuating the phase separation. nih.gov The interaction is also structurally specific, as mutating a positively charged motif (44RKNR47) in CCL5 significantly reduces its ability to form droplets with heparin. nih.gov This suggests that specific heparin-binding domains on proteins are crucial for driving LLPS. The formation of such phase-separated structures may play a role in creating chemokine gradients, which are essential for directing cell migration during immune responses. nih.gov
Computational Modeling and Simulation Studies
Molecular Dynamics Simulations of Disaccharide-Protein Complexes
Molecular dynamics (MD) simulations provide a dynamic picture of the interactions between heparin disaccharides and proteins over time. nih.govnih.gov These simulations are instrumental in understanding the conformational changes that both the disaccharide and the protein undergo upon binding. nih.gov By simulating the complex in a virtual aqueous environment, researchers can observe the formation and breaking of hydrogen bonds, electrostatic interactions, and van der Waals forces that stabilize the complex. nih.gov
For instance, MD simulations have been used to study the binding of heparin fragments to various proteins, revealing the critical roles of specific amino acid residues and the influence of the disaccharide's sulfation pattern on the stability of the complex. researchgate.net These simulations can elucidate the strength of interacting residues and the role of water molecules in mediating the binding process. nih.gov The flexibility of the heparin disaccharide chain, a key feature captured by MD simulations, is often essential for its biological function, allowing it to adapt its conformation to fit into the protein's binding site. nih.gov
Key parameters often analyzed in MD simulations of heparin disaccharide-protein complexes include:
Root Mean Square Deviation (RMSD): To assess the stability of the complex over the simulation time.
Root Mean Square Fluctuation (RMSF): To identify flexible regions in both the disaccharide and the protein.
Hydrogen Bond Analysis: To quantify the number and lifetime of hydrogen bonds, which are crucial for binding specificity. nih.gov
Binding Free Energy Calculations: To estimate the affinity of the disaccharide for the protein. mdpi.com
| Simulation Aspect | Information Gained | Significance |
|---|---|---|
| Conformational Dynamics | Reveals flexibility of the disaccharide and protein upon binding. nih.govnih.gov | Essential for understanding the induced-fit mechanism of interaction. |
| Interaction Mapping | Identifies key amino acid residues involved in binding. researchgate.net | Guides site-directed mutagenesis experiments to validate binding sites. |
| Solvent Effects | Clarifies the role of water molecules in mediating interactions. nih.gov | Provides a more realistic model of the biological environment. |
| Energetics | Calculates binding free energies to predict affinity. mdpi.com | Allows for the ranking of different disaccharide sequences based on their binding strength. |
Molecular Docking and Binding Affinity Predictions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand (in this case, a heparin disaccharide) when it binds to a receptor (a protein). mdpi.com This method is particularly useful for identifying potential binding sites and for screening virtual libraries of compounds. nih.govacs.org However, the high flexibility and anionic character of heparin disaccharides present significant challenges for standard docking algorithms. mdpi.com
To address these challenges, various docking protocols have been developed, including rigid, semi-rigid, and flexible docking. mdpi.com Studies have shown that semi-rigid docking protocols often provide a better prediction of the native binding poses for heparin oligosaccharides. mdpi.com Docking programs like AutoDock Vina, Glide, and ClusPro have been employed to study heparin-protein interactions. mdpi.com
Following docking, scoring functions are used to estimate the binding affinity, often expressed as a binding free energy or a dissociation constant (Kd). acs.org These predictions, while not always perfectly accurate, can provide valuable relative rankings of different disaccharides' binding strengths. For example, docking studies have been used to compare the binding of differently sulfated heparin dodecasaccharides to the Hep-II domain of fibronectin, highlighting the hierarchical importance of sulfate (B86663) group positions for the interaction.
| Docking Protocol | Description | Advantages | Limitations |
|---|---|---|---|
| Rigid Docking | Both ligand and receptor are treated as rigid bodies. mdpi.com | Computationally fast. | Does not account for conformational changes upon binding. |
| Semi-Rigid Docking | The ligand is flexible, while the receptor is held rigid. mdpi.com | Balances computational cost and accuracy. mdpi.com | Ignores protein flexibility. |
| Flexible Docking | Both ligand and receptor are treated as flexible. mdpi.com | Most realistic representation of the binding event. | Computationally expensive and complex. |
Quantum Mechanical Calculations for Conformational Analysis
Quantum mechanical (QM) calculations provide a highly accurate method for studying the electronic structure and geometry of molecules. x-mol.comresearchgate.net For heparin disaccharides, QM methods, such as Density Functional Theory (DFT), are particularly useful for conformational analysis. nih.govmdpi.com These calculations can predict the relative energies of different conformations of the sugar rings (e.g., chair and skew-boat forms) and the rotational barriers around the glycosidic linkage. mdpi.commdpi.com
Studies have used QM calculations to investigate the conformational preferences of sulfated monosaccharides and disaccharides that are the building blocks of heparin. mdpi.commdpi.com For example, it has been shown that the sulfation pattern significantly influences the conformational equilibrium of the iduronic acid residue. mdpi.com QM calculations have also been used to compute theoretical infrared (IR) spectra of heparin disaccharide subunits, which can then be correlated with experimental data to identify specific structural features. x-mol.comresearchgate.net Furthermore, these methods can be used to calculate NMR parameters, such as spin-spin coupling constants, which are highly sensitive to the molecule's three-dimensional structure. nih.gov
Predictive Modeling for Structure-Activity Relationship Elucidation
Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgslideshare.net In the context of heparin disaccharides, QSAR models can be developed to predict their anticoagulant activity, growth factor binding, or other biological functions based on their structural features. nih.govresearchgate.netnih.gov
The first step in QSAR modeling is to describe the chemical structure using a set of numerical descriptors. These can include:
Topological descriptors: Based on the 2D representation of the molecule.
Geometrical descriptors: Derived from the 3D structure.
Electronic descriptors: Related to the charge distribution and electronic properties.
Physicochemical properties: Such as molecular weight and logP.
These predictive models are valuable for designing new heparin-based molecules with desired biological activities and for understanding the key structural features that govern their function. nih.gov For example, QSAR studies can help to identify the optimal sulfation patterns for high-affinity binding to a specific protein target. mdpi.com
Applications in Advanced Glycosaminoglycan Research and Engineering
Development of Heparin/Heparan Sulfate (B86663) Biomimetics
The development of synthetic molecules that mimic the biological functions of heparin and heparan sulfate (HS) is a burgeoning field, driven by the need for therapeutic agents with improved specificity and safety profiles. mdpi.comnih.gov Heparin disaccharide I-A sodium salt serves as a critical building block in the modular synthesis of these biomimetics. mdpi.com Researchers utilize this and other defined disaccharides to construct oligosaccharides with specific sulfation patterns that can replicate the binding and regulatory functions of native heparin/HS. mdpi.comresearchgate.net
These synthetic strategies, including both chemical and chemoenzymatic methods, aim to overcome the heterogeneity and potential contamination issues associated with animal-derived heparin. nih.gov By assembling well-defined oligosaccharides from basic units like heparin disaccharide I-A, scientists can create heparin mimetics that target specific biological processes, such as inhibiting extracellular remodeling enzymes or modulating cell signaling pathways. mdpi.com
Table 1: Approaches in Heparin/Heparan Sulfate Biomimetic Synthesis
| Synthesis Approach | Description | Key Advantages | Reference |
|---|---|---|---|
| Chemical Synthesis | Involves the stepwise assembly of monosaccharide or disaccharide building blocks using protecting group chemistry. | Precise control over the final structure, including sulfation patterns and chain length. | mdpi.com |
| Chemoenzymatic Synthesis | Combines chemical synthesis of precursors with enzymatic modifications (e.g., sulfation, epimerization) to generate the final product. | High regioselectivity of enzymes allows for the creation of complex and more "natural" structures. | nih.gov |
| Polymer Modification | Chemical modification of existing polysaccharides (e.g., K5 polysaccharide from E. coli) to introduce heparin-like sulfation patterns. | Potential for large-scale production of heparin-like molecules. | researchgate.net |
Research Tools for Glycosaminoglycan Biosynthesis Pathways
Understanding the intricate enzymatic pathways of GAG biosynthesis is crucial for deciphering their physiological roles and pathological implications. This compound salt, obtained through enzymatic depolymerization of heparin, can be chemically protected and used as a building block to synthesize oligosaccharides. nih.govresearchgate.net These defined oligosaccharides serve as valuable tools to probe the mechanisms of the enzymes involved in heparin/HS biosynthesis. nih.gov
By providing specific substrates to the various sulfotransferases and epimerases in the GAG biosynthesis pathway, researchers can elucidate the sequence of events and the substrate specificity of these enzymes. This knowledge is fundamental for developing strategies to manipulate GAG biosynthesis for therapeutic purposes.
Substrate for Enzymatic Activity Studies
This compound salt and related oligosaccharides are essential substrates for studying the activity and specificity of GAG-degrading enzymes, such as heparinases and heparanase. nih.govnih.gov The use of a well-defined substrate allows for the accurate determination of kinetic parameters and the investigation of enzyme mechanisms.
For instance, fluorogenic heparan sulfate disaccharides have been developed to create sensitive assays for measuring heparanase activity. chemrxiv.org These assays are critical for screening potential inhibitors of heparanase, an enzyme implicated in cancer metastasis and inflammation. chemrxiv.org The structural information gained from how enzymes like heparinase II act on specific disaccharide linkages provides insights into their broad substrate specificity. nih.gov
Table 2: Research Findings on Enzymatic Activity Using Heparin Disaccharide Substrates
| Enzyme Studied | Substrate Type | Key Finding | Reference |
|---|---|---|---|
| Heparinase I | Di- or trisulfated disaccharides | Displays specificity for cleaving linkages within highly sulfated heparin domains. | nih.gov |
| Heparanase | Heparin-derived octasaccharide | Can be cleaved by heparanase, allowing for activity measurement through assays like the anti-Xa assay. | nih.gov |
| Heparinase II | Polysaccharide and oligosaccharide substrates | Exhibits a broad spectrum of activity, indicating its ability to cleave various disaccharide linkages. | nih.gov |
| Heparanase | N',6-O'-bis-sulfated 4-methylumbelliferyl heparan sulfate disaccharide | Acts as a competent fluorogenic substrate, enabling sensitive measurement of enzyme turnover and inhibition. | chemrxiv.org |
Components in Engineered Biomaterials for Tissue Engineering Research
These engineered biomaterials can be designed for a variety of applications, including promoting angiogenesis, supporting stem cell niches, and facilitating wound healing. gist.ac.kr The presence of heparin-like structures within the biomaterial allows for the controlled release of growth factors and the modulation of cellular responses. nih.gov
Biomarker Discovery in Glycosaminoglycan-Related Conditions
Alterations in the structure and quantity of GAGs are associated with various pathological conditions, making them potential biomarkers for disease diagnosis and monitoring. mdpi.com Heparan sulfate, a close structural relative of heparin, has been identified as a biomarker in lysosomal storage disorders known as mucopolysaccharidoses (MPS). nih.gov In these diseases, a deficiency in specific GAG-degrading enzymes leads to the accumulation of heparan sulfate fragments in tissues and biological fluids. nih.gov
The analysis of disaccharide composition, which would include structures related to heparin disaccharide I-A, is a key method for characterizing GAGs in biological samples. nih.gov While specific research on this compound salt as a standalone biomarker is still emerging, the principle of using GAG fragments to indicate disease states is well-established. The precise quantification of specific disaccharide units can provide insights into the enzymatic defects underlying these conditions and serve as a means to monitor therapeutic efficacy. nih.gov
Q & A
Basic Research Questions
Q. How is the structural characterization of heparin disaccharide I-A sodium salt typically performed in academic research?
- Methodology : Structural elucidation involves nuclear magnetic resonance (NMR) to confirm sulfation patterns (e.g., N-acetyl, 6-O-sulfation) and glycosidic linkages. Complementary techniques like mass spectrometry (MS) validate molecular weight and purity, while capillary electrophoresis (CE) or high-performance liquid chromatography (HPLC) with UV detection (e.g., at 232 nm for unsaturated bonds) confirm disaccharide composition .
Q. What enzymatic methods are used to prepare this compound salt for analytical standards?
- Methodology : Controlled digestion of heparin/heparan sulfate with bacterial heparinases (e.g., heparinase I, II, III) generates disaccharides. Purification involves size-exclusion chromatography or ion-exchange chromatography to isolate I-A, followed by lyophilization. Purity (>95%) is verified via HPLC with mobile phases optimized for disaccharide separation (e.g., hexanesulfonic acid buffer at pH 2.0) .
Q. How do researchers distinguish heparin disaccharide I-A from isomeric disaccharides (e.g., I-S or IV-A)?
- Methodology : Use orthogonal techniques:
- HPLC/CE : Retention times differ based on sulfation and charge.
- MS/MS : Diagnostic ions (e.g., m/z 259.4 for I-A vs. m/z 191.4 for I-S) improve specificity .
- Enzymatic profiling : Differential susceptibility to sulfatases (e.g., 6-O-sulfatase) confirms sulfation sites .
Advanced Research Questions
Q. How can researchers quantify low-abundance this compound salt in complex biological matrices (e.g., serum)?
- Methodology : Matrix effects are minimized using MS/MS with selective reaction monitoring (SRM). For example, I-A is quantified via its diagnostic ion (m/z 259.4) in MS2 mode, which eliminates background noise from overlapping peaks in MS1 spectra. Internal standards (e.g., isotopically labeled disaccharides) normalize recovery rates .
Q. What experimental designs are optimal for studying heparin disaccharide I-A’s role in calcium regulation (e.g., NCX activation)?
- Methodology :
- Calcium flux assays : Measure intracellular Ca²⁺ using fluorescent dyes (e.g., Fluo-4) in cell lines (e.g., HEK293) treated with I-A.
- NCX activity : Inhibit NCX with KB-R7943 and compare Ca²⁺ efflux rates.
- Structural analogs : Test sulfation-deficient analogs (e.g., de-6-O-sulfated I-A) to identify critical functional groups .
Q. How should researchers address discrepancies in reported sulfation patterns of heparin disaccharides across studies?
- Methodology : Cross-validate findings using:
- Orthogonal techniques : Combine NMR (for absolute configuration) with enzymatic digestion (e.g., heparin lyase I specificity).
- Standardized protocols : Adopt USP/Ph. Eur. guidelines for heparin analysis to ensure consistency in column calibration and mobile phase preparation .
Q. What strategies improve reproducibility in heparin disaccharide analysis, particularly for I-A in heterogeneous samples?
- Methodology :
- Pre-analytical steps : Use platelet-poor serum to avoid interference from platelet-derived heparan sulfate .
- Column conditioning : Optimize ion-pairing reagents (e.g., tetrabutylammonium) and pH to enhance peak resolution .
- Data normalization : Express I-A as a percentage of total disaccharides to account for batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
